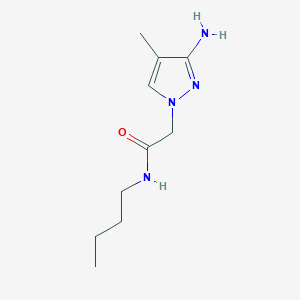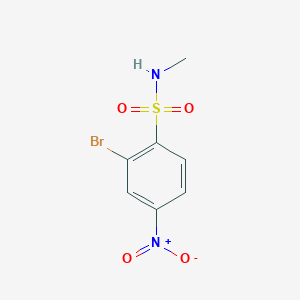
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid is a compound that features a pyrazole ring attached to a hexanoic acid backbone. This compound is of interest due to its unique structure, which combines an amino acid with a pyrazole moiety, potentially offering a range of biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid typically involves the formation of the pyrazole ring followed by its attachment to the hexanoic acid backbone. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable hexanoic acid derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the hexanoic acid backbone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of amino acid derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, altering their activity and leading to various biological effects. The amino acid backbone allows it to integrate into biological systems, potentially affecting metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylhexanoic acid: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
3-Methyl-1H-pyrazole: Does not have the amino acid backbone, limiting its biological applications
Uniqueness
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid is unique due to its combination of a pyrazole ring and an amino acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
2-amino-2-methyl-6-(3-methylpyrazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-9-5-8-14(13-9)7-4-3-6-11(2,12)10(15)16/h5,8H,3-4,6-7,12H2,1-2H3,(H,15,16) |
Clave InChI |
SQSGHAVLINKZER-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)CCCCC(C)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















